molecular formula C17H14O5 B149382 Puerol A CAS No. 152784-32-2

Puerol A

Cat. No.: B149382
CAS No.: 152784-32-2
M. Wt: 298.29 g/mol
InChI Key: AYXZYYUMEUUTRQ-UHFFFAOYSA-N
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Description

Puerol A is a naturally occurring compound isolated from the plant Amorpha fruticosa. It is known for its potent inhibitory effects on tyrosinase, an enzyme involved in melanin production. The compound has a but-2-enolide structure, which is unique among tyrosinase inhibitors .

Mechanism of Action

Target of Action

Puerol A, a chemical compound found in Amorpha fruticosa, primarily targets tyrosinase , an enzyme that plays a crucial role in the production of melanin . Melanin production is a natural adaptation to the outside environment, protecting the skin from ultraviolet damage and reactive oxygen species (ROS) .

Mode of Action

This compound interacts with tyrosinase in a specific manner. It has been shown to be a reversible, competitive, simple slow-binding inhibitor of tyrosinase . This means that this compound competes with the substrate for the active site of the enzyme and can reversibly bind and unbind from the enzyme. The binding parameters are k3 = 0.0279 μM−1 min−1 and k4 = 0.003 min−1 .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the melanin synthesis pathway . Tyrosinase, the target of this compound, catalyzes the first and rate-limiting step in the synthesis of melanin . By inhibiting tyrosinase, this compound effectively blocks the production of melanin .

Pharmacokinetics

High-performance liquid chromatography (HPLC) analysis using N-acetyl-l-tyrosine as a substrate showed that it was completely inhibited at 20 μM .

Result of Action

The primary result of this compound’s action is a decrease in melanin content. It has been shown to decrease melanin content in B16 melanoma cells dose-dependently, with an IC50 of 11.4 μM . This suggests that this compound could potentially be used in the treatment of conditions related to excessive melanin production.

Preparation Methods

Synthetic Routes and Reaction Conditions: Puerol A can be synthesized through a series of organic reactions involving the but-2-enolide structure. The specific synthetic routes and reaction conditions are not widely documented, but the compound can be isolated from the plant Amorpha fruticosa using high-performance liquid chromatography (HPLC) analysis .

Industrial Production Methods: Industrial production of this compound involves the extraction and purification from Amorpha fruticosa. The process includes solvent extraction, followed by purification using chromatographic techniques such as HPLC .

Chemical Reactions Analysis

Types of Reactions: Puerol A undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Properties

IUPAC Name

3-(2,4-dihydroxyphenyl)-2-[(4-hydroxyphenyl)methyl]-2H-furan-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O5/c18-11-3-1-10(2-4-11)7-16-14(9-17(21)22-16)13-6-5-12(19)8-15(13)20/h1-6,8-9,16,18-20H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYXZYYUMEUUTRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC2C(=CC(=O)O2)C3=C(C=C(C=C3)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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